CHLORHEXIDINE DIGLUCONATE

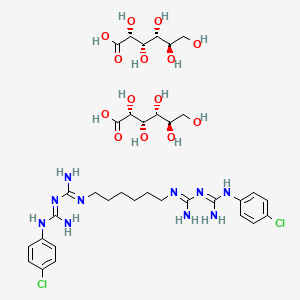

C34H54Cl2N10O14

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C34H54Cl2N10O14

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/

In water, 800 mg/L at 20 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Chlorhexidine Gluconate in Oral Health Research

Chlorhexidine gluconate (CHG) is a widely used antiseptic agent with a well-established role in oral health research. Its effectiveness stems from its broad-spectrum antimicrobial properties, meaning it can kill a wide variety of bacteria and fungi []. Here's a breakdown of its applications in this field:

Antimicrobial Action and Biofilm Disruption

- CHG research focuses on its ability to disrupt and prevent the formation of biofilms, the sticky communities of bacteria that adhere to teeth and other oral surfaces. Studies have shown that CHG mouthwashes can significantly reduce plaque indices, which are measures of biofilm accumulation [].

- Endodontic research explores CHG's effectiveness in disinfecting the root canals of teeth during root canal treatment. CHG solutions have been shown to be more effective than other irrigating solutions in eliminating microorganisms within the canals [].

Periodontal Disease Management

- Periodontitis, an inflammatory gum disease, is caused by bacterial infections. Research has investigated CHG's use as an adjunct to mechanical periodontal therapy (scaling and root planing) for treating periodontitis. While CHG can reduce bacterial counts, the overall evidence for its long-term benefit in managing periodontitis is mixed [].

It's important to note that CHG mouthwashes should not be used as a substitute for proper brushing and flossing.

Chlorhexidine Gluconate Research in Other Areas

Beyond oral health, CHG is also being researched for its potential applications in:

Chlorhexidine digluconate is a widely used antiseptic and disinfectant compound, primarily recognized for its effectiveness in reducing microbial load on skin and in various medical applications. It is a cationic bisbiguanide with the chemical formula and a molar mass of approximately 505.45 g/mol. This compound is typically available in salt forms, with chlorhexidine digluconate being one of the most common due to its enhanced solubility and stability in aqueous solutions . Its primary mechanism of action involves binding to negatively charged bacterial cell walls, leading to cell membrane disruption and bacterial death at higher concentrations, while exhibiting bacteriostatic effects at lower concentrations .

- CHG is generally safe for topical use when applied according to recommended guidelines.

- Potential hazards include:

- Skin and eye irritation: Prolonged or repeated contact can cause irritation.

- Ingestion: Ingestion can cause gastrointestinal upset.

- Antimicrobial resistance: Excessive or inappropriate use of CHG can contribute to the development of antimicrobial resistance.

Chlorhexidine digluconate can undergo various chemical interactions, particularly with anionic compounds. For instance, when combined with ethylenediaminetetraacetic acid (EDTA), it forms a white precipitate without significant chemical degradation of chlorhexidine itself . The interaction primarily results in the formation of insoluble salts, which can affect the efficacy of chlorhexidine when used in formulations alongside anionic agents such as certain detergents or thickeners .

Chlorhexidine digluconate is synthesized through the reaction of two proguanil molecules linked by a hexamethylenediamine spacer. The synthesis typically involves several steps:

- Formation of Proguanil: Proguanil is synthesized from guanidine derivatives.

- Linking Agents: A hexamethylenediamine linker is introduced to form the bisbiguanide structure.

- Salt Formation: The final step involves reacting the bisbiguanide with gluconic acid to produce chlorhexidine digluconate .

Chlorhexidine digluconate has a wide range of applications across various fields:

- Medical Use: It is commonly used as a preoperative skin antiseptic and for disinfecting surgical instruments.

- Dental Care: Employed in mouthwashes and toothpastes to reduce dental plaque and treat gingivitis.

- Wound Management: Utilized in topical antiseptics for cleaning wounds and preventing infections.

- Veterinary Medicine: Used for skin disinfection in animals before surgical procedures.

- Industrial Use: Incorporated into disinfectants for cleaning surfaces in healthcare settings .

Research has shown that chlorhexidine digluconate interacts significantly with other compounds. For example:

- With EDTA: As mentioned earlier, the combination leads to precipitate formation without chemical degradation .

- With Anionic Surfactants: Chlorhexidine can be deactivated by forming insoluble complexes with anionic surfactants commonly found in dental products .

- In Drug Formulations: Studies indicate that chlorhexidine's antimicrobial efficacy may be compromised when used alongside certain emulsifiers or thickeners due to similar interactions .

Chlorhexidine digluconate shares similarities with other antiseptic compounds but possesses unique characteristics that set it apart:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Chlorhexidine diacetate | C22H30Cl2N10·C4H8O4 | Less soluble than chlorhexidine digluconate |

| Chlorhexidine dihydrochloride | C22H30Cl4N10 | More potent but more irritating |

| Benzalkonium chloride | C22H38N·Cl | Quaternary ammonium compound; less effective against spores |

| Povidone-iodine | (C6H9I)n | Broad-spectrum but can cause staining and irritation |

Chlorhexidine digluconate stands out due to its broad-spectrum efficacy against bacteria, lower toxicity profile compared to some alternatives like benzalkonium chloride, and its specific use as a surgical antiseptic.

Purity

Physical Description

Color/Form

Solid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 191 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 190 of 191 companies with hazard statement code(s):;

H302 (25.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (71.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (94.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (84.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Cleanser: As a surgical hand scrub, skin wound and general skin cleanser, health care personnel hand wash, and for preoperative skin preparation. Chlorhedine gluconate significantly reduces the number of microorganisms on the hands and forearms prior to surgery or patient care. /Chlorhexidine gluconate-topical/

EXPL THER To determine if chlorhexidine can be used as an intervention to prolong the time to relapse of oral candidiasis. SUBJECTS AND METHODS: A double-blinded randomized clinical trial was performed in 75 HIV/AIDS subjects with oral candidiasis. Clotrimazole troche was prescribed, and the subjects were re-examined every 2 weeks until the lesions were completely eradicated. The subjects were then randomly divided into two groups; 0.12% chlorhexidine (n = 37, aged 22-52 years, mean 34 years) and 0.9% normal saline (n = 38, aged 22-55 years, mean 38 years). They were re-examined every 2 weeks until the next episode was observed. RESULTS: The time to recurrence of oral candidiasis between the chlorhexidine and the saline group was not statistically significant (P > 0.05). The following variables were significantly associated with the time of recurrence; frequency of antifungal therapy (P = 0.011), total lymphocyte (P = 0.017), alcohol consumption (P = 0.043), and candidiasis on gingiva (P = 0.048). The subjects with lower lymphocyte showed shorter oral candidiasis-free periods (P = 0.034). CONCLUSIONS: Chlorhexidine showed a small but not statistically significant effect in maintenance of oral candidiasis-free period. This lack of significance may be due to the small sample size. Further study should be performed to better assess the size of the effect, or to confirm our findings.

/EXPTL Therapy:/ Rats were injected with 10 mg/kg azoxymethane sc weekly for 12 weeks to induce colorectal cancers. At 20 weeks, subtotal colectomies were performed on rats with colorectal tumors and without peritoneal implants or liver metastases. At the time of surgery, a cut portion of the tumor was placed in the abdomen for 30 minutes; the rats then randomly received peritoneal irrigation with chlorhexidine, or sterile water (control). Eight weeks postoperatively a necropsy was performed. At that time, obvious and suspected recurrences and the anastomotic area were sampled for histologic evaluation. Significant differences were seen with chlorhexidine vs. water for gross tumor (P=0.05) and microscopic tumor (P<0.05).

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

82432-16-4

Absorption Distribution and Excretion

Excretion of chlorhexidine gluconate occurs almost exclusively via the feces, with less than 1% of an ingested dose excreted in the urine.

34 newborn infants who had been bathed in a standard manner with Hibiscrub were studied to find out whether it was absorbed percutaneously. Low levels of chlorhexidine were found in the blood of all 10 babies sampled by heel prick, and 5 of 24 from whom venous blood was taken. /Chlorhexidine gluconate/

Percutaneous absorption of the antimicrobial agent chlorhexidine (labelled with carbon-14) was studied in rats. Less than 5% of the topically applied chlorhexidine was absorbed during a 5-day period. Excretion of absorbed radioactivity occurred mainly in the feces.

The percutaneous absorption of chlorhexidine gluconate (chlorhexidine digluconate; Hibitane) through hairless rat skin with or without stratum corneum was studied. For tests carried out on whole skin, storage in cutaneous structures after 48 hr was more important than diffusion; the reverse was observed for stripped skin. When the skin was stripped, the amount absorbed was multiplied by approximately 100, and the amount stored in skin by approximately 10. The difference in chlorhexidine diffusion observed between whole and stripped skin was related to the physicochemical characteristics of chlorhexidine. /Chlorhexidine gluconate/

To evaluate the elimination kinetics of chlorhexidine in milk when used as an intramammary infusion to stop lactation in cows. ... The study was performed in 2 phases. Three cows were studied in each phase. All cows were treated with chlorhexidine suspension by infusion into a mastitic mammary gland quarter after 2 milkings 24 hours apart. Foremilk samples (100 mL) were collected from treated and untreated (controls) mammary gland quarters of each cow. Chlorhexidine was extracted from raw milk, and residue concentrations were quantified by use of high-performance liquid chromatography. Foremilk samples from days 2, 5, and 8 were analyzed in phase I, and samples from time 0 and days 3, 7, 14, 21, 28, 35, and 42 were analyzed in phase II. In phases I and II, there was no quantifiable transference of chlorhexidine to milk in untreated mammary gland quarters. Measurable chlorhexidine residues were found in milk from treated mammary gland quarters of 2 cows throughout the 42-day sample period in phase II. Estimated mean elimination half-life for chlorhexidine in milk was 11.5 days.

Metabolism Metabolites

Associated Chemicals

Chlorhexidine digluconate; 18472-51-0

Chlorhexidine dihydrochloride; 3697-42-5

Wikipedia

Drug Warnings

Sensitivity: Chlorhexidine gluconate should not be used by persons who have a sensitivity to it or its components.

Hypersensitivity reactions: Irritation, sensitization, and generalized allergic reactions have been reported with chlorhexidine-containing products, especially in the genital areas. If adverse reactions occur and last more than 72 hr, discontinue use immediately and, if severe, contact a health care provider.

Deafness: Chlorhexidine gluconate has been reported to cause deafness when instilled in the middle ear through perforate ear drums. /Chlorhexidine gluconate-topical/

For more Drug Warnings (Complete) data for CHLORHEXIDINE (8 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Interactions

Stability Shelf Life

Stable under recommended storage conditions.

Dates

2: Edmiston CE Jr, Lee CJ, Krepel CJ, Spencer M, Leaper D, Brown KR, Lewis BD,

3: Srinivas A, Kaman L, Raj P, Gautam V, Dahiya D, Singh G, Singh R, Medhi B.

4: Aqeel Y, Siddiqui R, Anwar A, Shah MR, Khan NA. Gold nanoparticle conjugation

5: Shah HN, Schwartz JL, Luna G, Cullen DL. Bathing With 2% Chlorhexidine

6: Alawadi ZM, Kao LS. Chlorhexidine Gluconate, 4%, Showers and Surgical Site

7: Smith DC, Maiman R, Schwechter EM, Kim SJ, Hirsh DM. Optimal Irrigation and

8: Goel A, Sinha A, Khandeparker RV, Mehrotra R, Vashisth P, Garg A. Bioactive

9: Casey A, Itrakjy A, Birkett C, Clethro A, Bonser R, Graham T, Mascaro J,

10: Dalgleish L, Jhattu H, Gomersall JS. Daily 2% chlorhexidine gluconate bath

11: Yadav NS, Saraf S, Mishra SK, Hazari P. Effects of fluconazole, chlorhexidine

12: Davids BI, Davidson MJ, TenBroeck SH, Colahan PT, Oli MW. Efficacy of

13: Prasad KA, John S, Deepika V, Dwijendra KS, Reddy BR, Chincholi S.

14: Kim JM, Ahn Y, LiPuma JJ, Hussong D, Cerniglia CE. Survival and

15: Gupta D, Jain A. Effect of Cinnamon Extract and Chlorhexidine Gluconate

16: Edmiston CE Jr, Assadian O, Spencer M, Olmsted RN, Barnes S, Leaper D. To

17: Chen W, Cao Q, Li S, Li H, Zhang W. Impact of daily bathing with

18: Hambire CU, Jawade R, Patil A, Wani VR, Kulkarni AA, Nehete PB. Comparing the

19: Shams WE, Hanley GA, Orvik A, Lewis N, Shurbaji MS. Peritoneal lavage using

20: Jones R, Hutton A, Mariyaselvam M, Hodges E, Wong K, Blunt M, Young P.